molecular formula C9H14ClN3O2 B15259457 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine

5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Cat. No.: B15259457
M. Wt: 231.68 g/mol
InChI Key: QUKAUNMLNKVQKD-UHFFFAOYSA-N
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Description

5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C9H14ClN3O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-(chloromethyl)oxolane-2-carboxylic acid with N,N-dimethylhydrazine in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

  • 5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine
  • 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

5-[5-(chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H14ClN3O2/c1-13(2)9-12-11-8(15-9)7-4-3-6(5-10)14-7/h6-7H,3-5H2,1-2H3

InChI Key

QUKAUNMLNKVQKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(O1)C2CCC(O2)CCl

Origin of Product

United States

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